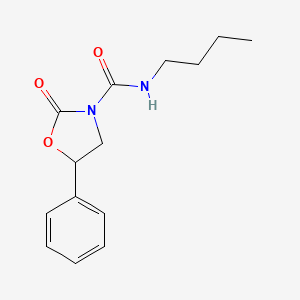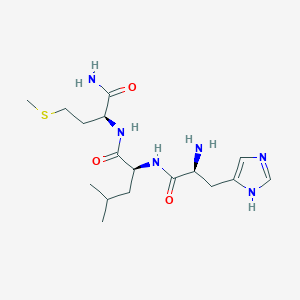![molecular formula C26H23P B14682026 Phosphorane, [(4-methylphenyl)methylene]triphenyl- CAS No. 39110-21-9](/img/structure/B14682026.png)
Phosphorane, [(4-methylphenyl)methylene]triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, is an organophosphorus compound known for its unique chemical properties and applications. It is a member of the phosphorus ylides, commonly referred to as Wittig reagents. These compounds are highly polar and basic, making them valuable in various chemical reactions, particularly in organic synthesis .
Méthodes De Préparation
The synthesis of Phosphorane, [(4-methylphenyl)methylene]triphenyl-, typically involves the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, the phosphorane is generally not isolated but used in situ. Other bases like potassium tert-butoxide and sodium amide can also be used for the deprotonation process .
Analyse Des Réactions Chimiques
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, undergoes various chemical reactions, with the Wittig reaction being the most notable. This reaction involves the conversion of aldehydes and ketones to alkenes using the phosphorane as a reagent. The general reaction is as follows:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
The phosphorus-containing product in this reaction is triphenylphosphine oxide . The Wittig reaction is highly valuable in organic synthesis for forming carbon-carbon double bonds.
Applications De Recherche Scientifique
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of alkenes from aldehydes and ketones. This transformation is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
In biology and medicine, phosphoranes are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules. Their ability to form stable ylides makes them valuable in the design of new therapeutic agents .
Mécanisme D'action
The mechanism of action of Phosphorane, [(4-methylphenyl)methylene]triphenyl-, primarily involves its role as a Wittig reagent. The reaction mechanism includes the formation of a betaine intermediate, followed by the formation of an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide . The phosphorus atom in the phosphorane is approximately tetrahedral, and the P=C bond is shorter than the P-Ph bonds, indicating a high degree of double-bond character .
Comparaison Avec Des Composés Similaires
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, can be compared with other similar compounds such as methylenetriphenylphosphorane, (chloromethylene)triphenylphosphorane, and methoxymethylenetriphenylphosphine. These compounds share similar structures and reactivity patterns but differ in their substituents and specific applications .
Methylenetriphenylphosphorane: Used in the Wittig reaction to form alkenes from aldehydes and ketones.
(Chloromethylene)triphenylphosphorane: Used in the synthesis of chlorinated alkenes.
Methoxymethylenetriphenylphosphine: Used in the synthesis of methoxy-substituted alkenes.
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, is unique due to its specific substituent, which can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Numéro CAS |
39110-21-9 |
|---|---|
Formule moléculaire |
C26H23P |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(4-methylphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 |
Clé InChI |
KLWJTTJUINIPRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


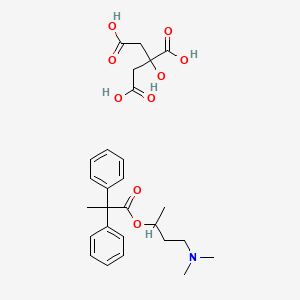

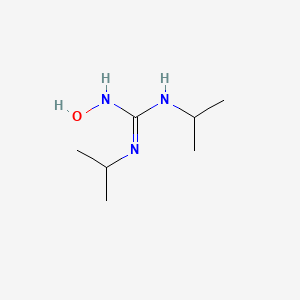
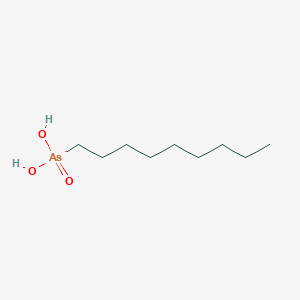
![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
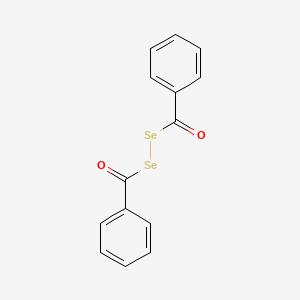
phosphanium bromide](/img/structure/B14681996.png)
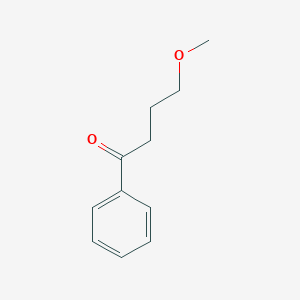
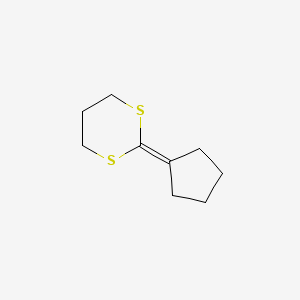
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
